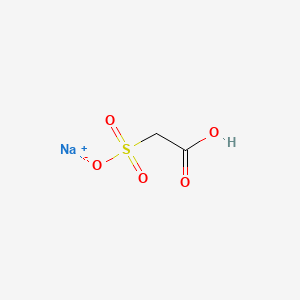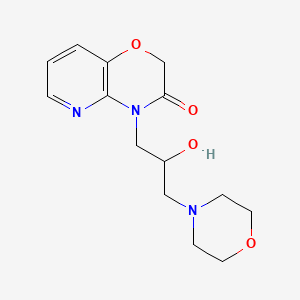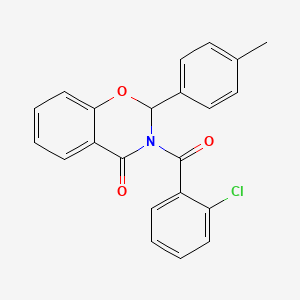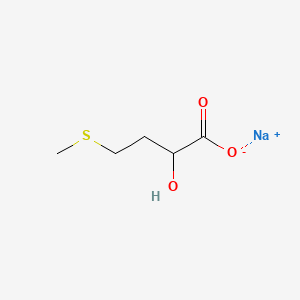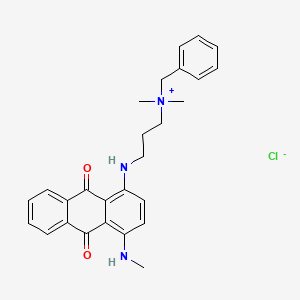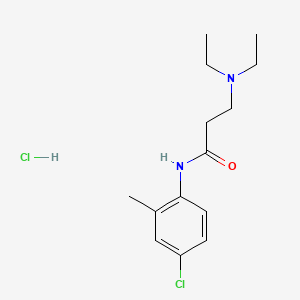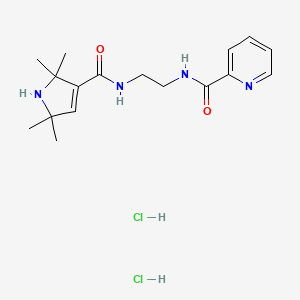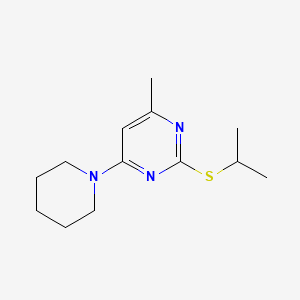
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl or piperidinyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The presence of the piperidinyl group enhances its ability to penetrate biological membranes, increasing its efficacy as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products.
作用機序
The mechanism of action of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The piperidinyl group enhances its binding affinity, while the methyl and thio groups contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-morpholinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-pyrrolidinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-azepanyl)-
Uniqueness
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its biological activity and membrane permeability. This makes it a more effective candidate for drug development compared to similar compounds with different substituents.
特性
CAS番号 |
154496-65-8 |
|---|---|
分子式 |
C13H21N3S |
分子量 |
251.39 g/mol |
IUPAC名 |
4-methyl-6-piperidin-1-yl-2-propan-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10(2)17-13-14-11(3)9-12(15-13)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
InChIキー |
PNDQFQDURLQLTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC(C)C)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


